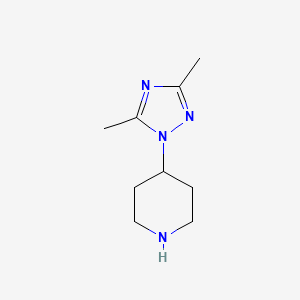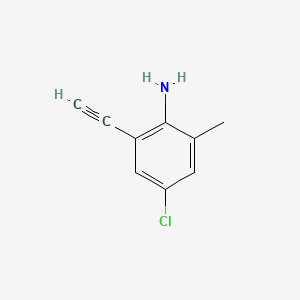
4-Chloro-2-ethynyl-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethynyl-6-methylaniline is an organic compound with the molecular formula C9H8ClN It is a derivative of aniline, featuring a chloro group at the 4-position, an ethynyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-methylaniline can be achieved through several synthetic routes. One common method involves the halogenation of 2-ethynyl-6-methylaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Sonogashira coupling reaction, where 4-chloro-2-iodoaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation or coupling reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethynyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-Chloro-2-ethynyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethynyl-6-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group may enhance the compound’s binding affinity to specific targets, while the methyl group can influence its overall hydrophobicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-4-methylaniline: Lacks the chloro group, which may affect its binding affinity to molecular targets.
4-Chloro-2-ethynylaniline: Lacks the methyl group, potentially altering its hydrophobicity and biological activity.
Uniqueness
4-Chloro-2-ethynyl-6-methylaniline is unique due to the presence of all three functional groups (chloro, ethynyl, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H8ClN |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
4-chloro-2-ethynyl-6-methylaniline |
InChI |
InChI=1S/C9H8ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h1,4-5H,11H2,2H3 |
Clé InChI |
JUKPMYPDEUEUIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


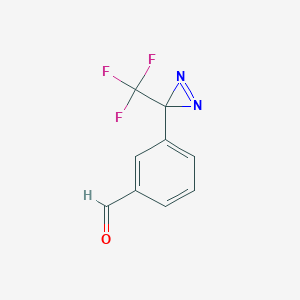
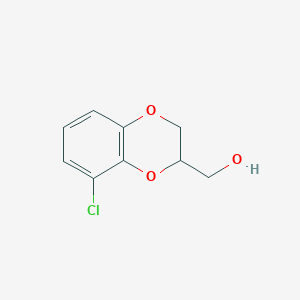


![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
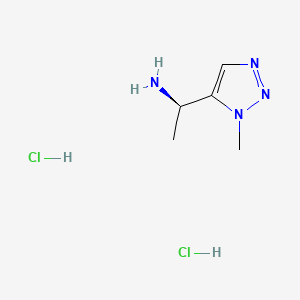

![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
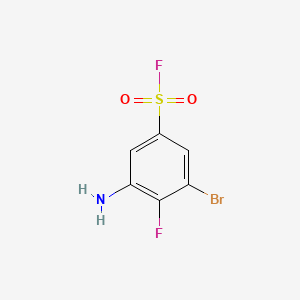
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
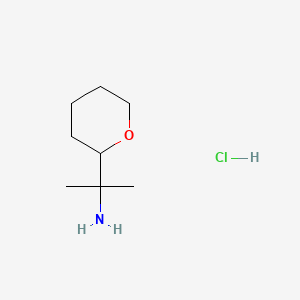
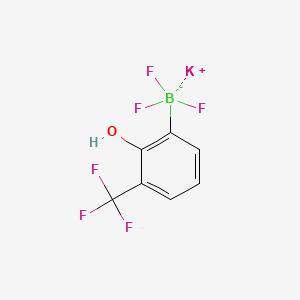
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
